3,5-Dimethoxypyrazine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxypyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-8-5(4-10)7(9-6)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIOSQOKVMSFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C(=N1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576995 | |
| Record name | 3,5-Dimethoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136866-38-1 | |
| Record name | 3,5-Dimethoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 3,5 Dimethoxypyrazine 2 Carbaldehyde and Analogues
Reactivity of the Pyrazine (B50134) Heterocycle
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This diazine structure is inherently electron-deficient, which significantly influences its reactivity compared to benzene (B151609). researchgate.net
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine Ring
Electrophilic Aromatic Substitution (EAS)
The pyrazine ring is highly resistant to electrophilic aromatic substitution. thieme-connect.de The two electronegative nitrogen atoms exert a strong deactivating effect on the ring, making it much less nucleophilic than benzene. researchgate.net Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms become protonated, further increasing the ring's deactivation. thieme-connect.de
However, the presence of strong electron-donating groups, such as the two methoxy (B1213986) groups in 3,5-dimethoxypyrazine-2-carbaldehyde, can mitigate this deactivation. These groups increase the electron density of the ring, making electrophilic attack more feasible. Electrophilic substitution, if it were to occur, would be directed to the carbon positions activated by the methoxy groups. In this specific molecule, the only available carbon on the ring (C6) is ortho to one methoxy group and para to the other, making it the anticipated site of substitution. Despite this activation, forcing conditions would likely be necessary for reactions such as nitration or halogenation. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group is present. thieme-connect.destackexchange.com Halopyrazines, for instance, are generally more reactive towards nucleophiles than their corresponding pyridine (B92270) analogues. thieme-connect.de
In this compound, direct nucleophilic displacement of a hydride ion is uncommon. However, the methoxy groups themselves can act as leaving groups when attacked by potent nucleophiles. The reaction of chloro- or methoxy-substituted azines with nucleophiles like sodium methoxide (B1231860) or sodium amide is a well-established method for substitution. rsc.orgrsc.org For example, studies on chloropyrazines show they readily react with various nucleophiles. rsc.org The rate of these SNAr reactions is significantly enhanced by the presence of the ring nitrogen atoms, which stabilize the anionic intermediate (Meisenheimer complex). stackexchange.comnih.gov
| Reaction Type | Reactivity of Pyrazine Ring | Influence of Substituents (-OCH₃, -CHO) |
| Electrophilic Substitution | Inherently low due to electron-deficient nature. thieme-connect.deresearchgate.net | Methoxy groups are activating and C6-directing. Aldehyde group is deactivating. Overall reactivity remains low. |
| Nucleophilic Substitution | Inherently high, especially with a good leaving group. thieme-connect.de | Methoxy groups can act as leaving groups. Aldehyde group is electron-withdrawing, further activating the ring to nucleophilic attack. |
Oxidation-Reduction Chemistry of the Pyrazine Moiety
Oxidation
The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can be oxidized to form N-oxides. Reagents such as hydrogen peroxide or peroxy acids are commonly used for this transformation. um.edu.my Oxidation can occur at one or both nitrogen atoms, leading to mono- or di-N-oxides. um.edu.my The formation of N-oxides alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. researchgate.net For this compound, oxidation would likely yield this compound 1-oxide and/or 4-oxide.
Reduction
The pyrazine ring can be reduced under various conditions to yield dihydropyrazines, tetrahydropyrazines, or the fully saturated piperazines. um.edu.my Catalytic hydrogenation or chemical reducing agents like sodium in alcohol can achieve full saturation to the piperazine (B1678402) ring. um.edu.my Electrochemical reduction methods have also been explored, often leading initially to unstable 1,4-dihydropyrazine (B12976148) derivatives which can then isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com The specific product obtained depends heavily on the reaction conditions and the substitution pattern on the ring. researchgate.net
| Transformation | Typical Reagents | Potential Product from this compound |
| N-Oxidation | H₂O₂, Peroxy acids | This compound 1-oxide/4-oxide |
| Ring Reduction | H₂/Catalyst, Na/EtOH, Electrochemical methods | Dihydro, Tetrahydro, or Piperazine derivatives |
Chemical Transformations of the Carbaldehyde Group
The carbaldehyde group is a site of high reactivity, primarily characterized by the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Additions and Condensation Reactions of the Aldehyde Moiety
The polarized carbon-oxygen double bond of the aldehyde readily undergoes attack by a wide range of nucleophiles. masterorganicchemistry.com This nucleophilic addition is the cornerstone of aldehyde chemistry. youtube.com
Addition of Hydrides and Organometallics: Reaction with hydride reagents (e.g., NaBH₄, LiAlH₄) results in reduction to a primary alcohol. Grignard reagents (R-MgX) or organolithium compounds (R-Li) add an alkyl/aryl group to the carbonyl carbon, also yielding an alcohol after an aqueous workup.
Cyanohydrin and Acetal Formation: Addition of hydrogen cyanide (or a cyanide salt) forms a cyanohydrin. In the presence of an alcohol and an acid catalyst, aldehydes are converted into acetals, which are useful as protecting groups.
Condensation Reactions: Aldehydes condense with primary amines to form imines (Schiff bases). They also react with secondary amines to yield enamines. Furthermore, the aldehyde can participate in various carbon-carbon bond-forming condensation reactions, such as the Wittig reaction (with phosphorus ylides to form alkenes) and aldol-type condensations.
Selective Reductions and Oxidations to Related Functional Groups
Selective Reduction to Alcohol
The aldehyde group can be selectively reduced to the corresponding primary alcohol, (3,5-dimethoxypyrazin-2-yl)methanol, without affecting the pyrazine ring or methoxy groups. This is typically achieved using mild reducing agents. rsc.org Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective reagent for this transformation due to its chemoselectivity for aldehydes and ketones over other functional groups like esters or the aromatic pyrazine ring. nih.govscirp.org
Selective Oxidation to Carboxylic Acid
The aldehyde functional group is easily oxidized to a carboxylic acid. libretexts.org A variety of oxidizing agents can accomplish this conversion, and the choice of reagent depends on the presence of other sensitive functional groups in the molecule. organic-chemistry.org For the synthesis of 3,5-dimethoxypyrazine-2-carboxylic acid, common oxidants include:
Potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions. google.comgoogle.com
Jones reagent (CrO₃ in aqueous sulfuric acid).
Tollens' reagent ([Ag(NH₃)₂]⁺), which is a mild oxidant often used as a qualitative test for aldehydes.
Hydrogen peroxide, sometimes in the presence of a catalyst. researchgate.net
| Transformation | Reagent Example(s) | Product Functional Group |
| Nucleophilic Addition | R-MgX, HCN, R-NH₂ | Secondary Alcohol, Cyanohydrin, Imine |
| Selective Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Selective Oxidation | KMnO₄, Jones Reagent, H₂O₂ | Carboxylic Acid |
Reactivity of Methoxy Substituents
The two methoxy groups on the pyrazine ring are electron-donating substituents. They are generally stable, but like other aryl methyl ethers, they can undergo specific reactions.
The most characteristic reaction of the methoxy groups is ether cleavage. This is typically accomplished under strong acidic conditions with reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group (an SN2 reaction), releasing methyl halide and the corresponding hydroxypyrazine. Due to keto-enol tautomerism, hydroxypyrazines exist predominantly as their pyrazinone tautomers.
Additionally, as mentioned in section 3.1.1, the methoxy group can be displaced by strong nucleophiles in a nucleophilic aromatic substitution reaction, as it is attached to an electron-deficient ring. rsc.orgrsc.org This reactivity is particularly pronounced for alkoxy groups on nitrogen-containing heterocycles.
Cleavage and Modification of Methoxy Groups
The methoxy groups on the pyrazine ring are significant sites for chemical and biochemical modification, primarily through cleavage (O-demethylation). In various biological systems, such as in Vitis vinifera (grapevines), the degradation of 3-alkyl-2-methoxypyrazines is a critical process influencing flavor and aroma profiles. This transformation is understood to occur via enzymatic O-demethylation pathways, converting the methoxypyrazine into its corresponding 3-alkyl-2-hydroxypyrazine (or its tautomeric pyrazinone form). rsc.orgwikipedia.org
This conversion is part of a proposed metabolic cycle where 3-alkyl-2-hydropyrazines (HPs) and 3-alkyl-2-methoxypyrazines (MPs) are interconverted through O-demethylation and O-methylation, respectively. rsc.org Factors such as temperature and light can influence the rate of these transformations. For instance, warmer temperatures have been shown to decrease the concentration of 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) in grapes, which is attributed, at least in part, to these enzymatic degradation pathways. wikipedia.org This suggests that the methoxy groups of this compound could similarly be susceptible to enzymatic or thermal cleavage, yielding mono- or di-hydroxylated pyrazine derivatives.
Influence of Methoxy Groups on Pyrazine Ring and Aldehyde Reactivity
The two methoxy groups exert a significant electronic influence on both the pyrazine ring and the adjacent aldehyde functional group. Methoxy groups are potent electron-donating groups (EDGs) through resonance, while being mildly electron-withdrawing through induction. nih.gov In an aromatic system like pyrazine, the resonance effect typically dominates.
The donation of electron density from the methoxy groups increases the electron density of the pyrazine ring. thieme-connect.de Pyrazine itself is an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution. acs.org However, the presence of two strong EDGs like methoxy groups would make the ring less electron-deficient and more susceptible to electrophilic attack than unsubstituted pyrazine, although such reactions are still challenging compared to benzene derivatives.
Conversely, this increased electron density deactivates the ring towards nucleophilic aromatic substitution, a more common reaction for pyrazines. acs.org The electron-donating effect also influences the reactivity of the 2-carbaldehyde group. By pushing electron density into the ring and towards the aldehyde, the methoxy groups make the carbonyl carbon less electrophilic. This would likely decrease its reactivity towards nucleophiles compared to an unsubstituted pyrazine-2-carbaldehyde. This effect is summarized in the table below.
| Molecular Moiety | Electronic Effect of Methoxy Groups | Predicted Impact on Reactivity |
|---|---|---|
| Pyrazine Ring | Increased electron density (Resonance) | Decreased reactivity towards nucleophilic attack; Increased reactivity towards electrophilic attack (relative to unsubstituted pyrazine) |
| Aldehyde Carbonyl Carbon | Decreased electrophilicity | Reduced reactivity towards nucleophiles |
Mechanistic Studies and Reaction Pathway Elucidation
Mechanistic studies on pyrazine analogues provide insight into the potential reaction pathways for this compound.
pH-Dependent Reaction Kinetics and Mechanisms (e.g., aminoacetone conversion to 2,5-dimethylpyrazine)
The formation of pyrazines is often highly dependent on pH. A classic example is the synthesis of 2,5-dimethylpyrazine (B89654) (2,5-DMP) from the precursor aminoacetone. researchgate.netnih.gov This transformation proceeds through the spontaneous dimerization of aminoacetone to form 3,6-dihydro-2,5-dimethylpyrazine, which is then oxidized to the aromatic 2,5-DMP. nih.gov Studies have shown this conversion to be a non-enzymatic, pH-dependent reaction. nih.gov The yield of 2,5-DMP from aminoacetone can reach 60-70% under neutral conditions at 37°C. nih.gov
Investigation of Rearrangement Reactions (e.g., unexpected regioselectivity in pyrazinone synthesis)
The synthesis of pyrazinones from substituted pyrazines can sometimes lead to unexpected product distributions, indicating complex reaction mechanisms that may involve rearrangements or competing pathways. For instance, the treatment of an indolyl-substituted pyrazine N-oxide with trifluoroacetic anhydride (B1165640) was found to produce a 1:1 mixture of two different pyrazinone regioisomers. mdpi.comorganic-chemistry.org This lack of regioselectivity suggests that the intermediate formed after the initial action of the anhydride can react at two different positions on the pyrazine ring, leading to a mixture of products. While not a classical molecular rearrangement, this highlights the challenge in predicting regiochemical outcomes in the synthesis of highly substituted pyrazinones and points to the existence of complex reaction pathways that can deviate from expected models. mdpi.comorganic-chemistry.org Such complexities could be anticipated in transformations of this compound into corresponding pyrazinone structures.
Intermediates in Pyrazine Carbaldehyde Synthesis and Transformation
The synthesis and transformation of pyrazines proceed through various key intermediates. In the formation of alkylpyrazines like 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine, dihydropyrazine (B8608421) species are crucial intermediates. nih.gov For example, two molecules of aminoacetone condense to form 2,5-dimethyl-3,6-dihydropyrazine, which is subsequently oxidized to 2,5-dimethylpyrazine.
In the biosynthesis of pyrazinones, a dipeptide aldehyde has been identified as a key intermediate. This aldehyde is believed to undergo spontaneous cyclization to a dihydropyrazinone, which is then oxidized to the final aromatic pyrazinone product. researchgate.net
Based on synthetic routes for analogous methoxypyrazines, the synthesis of this compound likely involves intermediates such as a corresponding hydroxypyrazine that is subsequently methylated. acs.org A plausible synthetic pathway could involve the condensation of appropriate precursors to form a 3,5-dihydroxypyrazine-2-carbaldehyde derivative, followed by a double methylation step.
| Reaction Type | Example Final Product | Identified or Proposed Intermediate | Reference |
|---|---|---|---|
| Alkylpyrazine Formation | 2,5-Dimethylpyrazine | 2,5-Dimethyl-3,6-dihydropyrazine | |
| Pyrazinone Biosynthesis | Staphylococcal Pyrazinones | Dipeptide aldehyde | researchgate.net |
| Methoxypyrazine Synthesis (Proposed) | This compound | 3,5-Dihydroxypyrazine-2-carbaldehyde | acs.org |
Spectroscopic and Computational Characterization of 3,5 Dimethoxypyrazine 2 Carbaldehyde
Computational Chemistry Approaches for Molecular Understanding
Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structures, properties, and reactivity. Through the application of theoretical principles and computer simulations, it is possible to model chemical phenomena at the atomic and molecular level. For a molecule such as 3,5-Dimethoxypyrazine-2-carbaldehyde, these approaches can elucidate its electronic structure, predict its spectroscopic signatures, explore its conformational landscape, and model its potential reaction pathways, complementing and guiding experimental studies.
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to solve the Schrödinger equation in an approximate manner. mdpi.comsuperfri.org The HF method is a foundational ab initio approach, but it does not fully account for electron correlation. researchgate.net
DFT methods, particularly those using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), have become a standard due to their balance of computational cost and accuracy in accounting for electron correlation. researchgate.netmdpi.com These calculations are performed with a specific basis set (e.g., 6-31G(d,p), 6-311++G(d,p)), which is a set of mathematical functions used to build the molecular orbitals. mdpi.comdntb.gov.ua The choice of method and basis set is crucial for obtaining reliable results.
For this compound, these calculations would typically start with a geometry optimization to find the lowest energy structure, yielding precise bond lengths, bond angles, and dihedral angles. The results of these calculations also provide electronic properties such as orbital energies (HOMO-LUMO), dipole moment, and charge distribution, which are key to understanding the molecule's reactivity and intermolecular interactions. mdpi.com
Once a molecule's geometry is optimized using quantum chemical methods, the same level of theory can be used to predict various spectroscopic parameters. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the harmonic vibrational frequencies. q-chem.comethz.chresearchgate.net
These calculated frequencies correspond to the fundamental modes of vibration within the molecule, such as C-H stretching, C=O stretching of the carbaldehyde group, and pyrazine (B50134) ring vibrations. The theoretical vibrational spectrum can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign the observed absorption bands. researchgate.net Theoretical calculations also provide the expected IR intensities and Raman activities for each vibrational mode, aiding in the interpretation of experimental spectra. ethz.ch While experimental data for this compound is not widely available, the table below illustrates the kind of data that would be generated from a DFT (B3LYP) calculation for a similar pyrazine derivative.
Illustrative Data Table: Calculated Vibrational Frequencies for a Pyrazine Derivative
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
|---|---|---|---|
| C-H stretch (ring) | 3085 | 15.4 | 120.5 |
| C-H stretch (methoxy) | 2950 | 25.1 | 85.3 |
| C=O stretch (aldehyde) | 1710 | 180.2 | 45.7 |
| C=N stretch (ring) | 1580 | 55.6 | 30.1 |
| Ring deformation | 1020 | 40.8 | 15.9 |
| C-O stretch (methoxy) | 1250 | 95.3 | 22.4 |
Note: This table is a hypothetical example to demonstrate the output of computational analysis and does not represent actual calculated data for this compound.
Molecules with rotatable single bonds, such as the C-C bond connecting the carbaldehyde group and the C-O bonds of the methoxy (B1213986) groups in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies to find the most stable, or ground-state, conformation. researchgate.net
Computational methods can systematically rotate these bonds and perform geometry optimizations at each step to map the potential energy surface. This search reveals the energy minima (stable conformers) and the energy barriers that separate them. Molecular Dynamics (MD) simulations can provide further insight by simulating the atomic motions of the molecule over time, showing how it flexes, vibrates, and transitions between different conformations at a given temperature. This provides a dynamic picture of the molecule's flexibility and behavior in different environments.
Illustrative Data Table: Relative Energies of Hypothetical Conformers
| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 0° | 1.5 |
| 2 | 180° | 0.0 |
Note: This table is a hypothetical example illustrating how the relative stability of different conformers is reported. It does not represent actual calculated data for this compound.
Computational chemistry is an invaluable tool for investigating the mechanisms and energetics of chemical reactions in silico. For heterocyclic compounds like pyrazines, reactions such as inverse-electron-demand Diels-Alder reactions followed by cycloreversion are of significant interest. mdpi.com
Using quantum chemical calculations, it is possible to model the entire reaction pathway from reactants to products. This involves locating and characterizing the structures of transition states and any intermediates. By calculating the energies of the reactants, transition states, and products, key thermodynamic and kinetic parameters like the enthalpy of reaction (ΔH) and the activation energy (Ea) can be determined. This information helps predict the feasibility of a reaction, understand its mechanism, and explain observed product distributions. For instance, modeling the cycloreversion of a Diels-Alder adduct of a pyrazine derivative would provide insight into the energy required to extrude a small molecule (like N₂) and form a new ring system. mdpi.comresearchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 3,5-Dimethoxypyrazine-2-carbaldehyde?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazine ring. A common approach starts with pyrazine derivatives substituted with methoxy groups. For example:
Methoxylation : Introduce methoxy groups at the 3 and 5 positions using alkylating agents like methyl iodide under basic conditions (e.g., NaH/DMF) .
Formylation : Introduce the aldehyde group at the 2-position via formylation reagents. The Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for regioselective aldehyde formation on heterocycles .
Key considerations include protecting group strategies to prevent over-oxidation and purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm in NMR. Methoxy groups show singlets at δ 3.8–4.0 ppm. NMR confirms the aldehyde carbon at δ ~190 ppm.
- IR : A strong C=O stretch (~1680–1720 cm) and C-O (methoxy) stretches (~1250 cm) are diagnostic.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 196 for C₈H₈N₂O₃) and fragmentation patterns validate the structure. Cross-validate with high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers optimize low yields in the formylation step of this compound synthesis?
- Methodological Answer : Low yields often arise from competing side reactions or incomplete formylation. Strategies include:
- Reagent Optimization : Use excess DMF in the Vilsmeier-Haack reaction to ensure complete activation of POCl₃.
- Temperature Control : Maintain temperatures below 0°C during reagent mixing to minimize decomposition.
- Workup Adjustments : Quench the reaction with aqueous NaHCO₃ to stabilize the aldehyde and prevent over-acidification.
- Alternative Methods : Explore Duff reaction (hexamine/HCl) for milder conditions .
Q. How to resolve contradictory spectral data (e.g., unexpected splitting in 1H^1H1H NMR) for this compound derivatives?
- Methodological Answer : Contradictions may arise from tautomerism, solvent effects, or impurities. Steps for resolution:
Solvent Screening : Record NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
2D NMR : Use - HSQC or COSY to confirm coupling patterns and assign protons.
Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., aldehyde ↔ enol forms).
Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies are effective for modifying the aldehyde group to enhance bioactivity in drug discovery?
- Methodological Answer : The aldehyde group serves as a versatile handle for derivatization:
- Schiff Base Formation : React with primary amines (e.g., hydrazines) to form hydrazones, useful in antimicrobial or anticancer agents .
- Reductive Amination : Convert to amines using NaBH₃CN or H₂/Pd-C for improved pharmacokinetics.
- Cyclization : Use the aldehyde in Pictet-Spengler or Hantzsch reactions to synthesize fused heterocycles (e.g., pyrazolo-pyridines) .
Screen derivatives via in vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking to prioritize leads.
Data Contradiction and Mechanistic Analysis
Q. How to address discrepancies in reaction outcomes when using this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies may stem from competing reactivity of the aldehyde vs. methoxy groups. Mitigation steps:
- Protection of Aldehyde : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol/H) before performing Suzuki-Miyaura couplings.
- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos-based catalysts for improved selectivity.
- Computational Modeling : Use DFT calculations to predict site-specific reactivity and optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
